molecular formula C21H20BrNO4S B1278327 (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide CAS No. 80353-26-0

(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

Cat. No. B1278327
CAS RN: 80353-26-0
M. Wt: 462.4 g/mol
InChI Key: MHQYJIDSSLKVOK-OCZDZXRVSA-N
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Description

6-Bromo-3,3-dimethyl-7-oxo-4-oxide-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Diphenylmethyl Ester is an intermediate in the synthesis of Tazobactam Sodium Salt-13C2,15N1, which is the labelled analogue of Tazobactam Sodium Salt, which is a β-Lactamase inhibitor, used with β-lactam antibiotics to enhance their effect.

Scientific research applications

Structural Analysis and Conformation

  • The X-ray structure analysis of optically active penam derivatives, including compounds structurally similar to the specified chemical, revealed their absolute configurations and conformational characteristics. These compounds, including (2S,4S,5R,6S)-2-benzylcarbamoyl-6-bromo-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one 4-oxide hydrate, exhibit an open-book conformation with distinct pyramidalization effects on the nitrogen atoms (Danilovski, Vinković, & Herak, 1999).

Synthesis and Chemical Reactions

  • Various syntheses and chemical reactions involving similar compounds have been explored. For instance, the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA demonstrates the versatility in synthesizing derivatives (Yuan, 2007).

Interaction with Metals

  • Studies on the interaction of similar compounds with metals like Cu²⁺ and Zn²⁺ have been conducted. For example, the interaction between Cu²⁺ and ampicillin, a compound with a similar structural backbone, has been examined using potentiometric, UV, and 1H NMR techniques (Cardiano et al., 2017).

Thermal Behavior and Stability

  • Research into the thermal behavior of penam β-lactams, which share a structural resemblance, has shed light on their stability and degradation pathways. This includes a study on the thermal decarbonylation of penam acids (Wiitala, Tian, Cramer, & Hoye, 2008).

Drug Design and Molecular Synthesis

  • The synthesis of novel β-lactamase inhibitors from clavulanic acid, involving similar bicyclic structures, highlights the relevance of such compounds in drug design and pharmaceutical research (Hunt & Zomaya, 1982).

Crystallography and Energetics

  • Crystallographic studies, such as the analysis of (+)-6-aminopenicillanic acid, which is structurally related, provide insights into the molecular arrangement and energetics of these compounds (Saouane, Buth, & Fabbiani, 2013).

properties

IUPAC Name

benzhydryl (2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4S/c1-21(2)17(23-18(24)15(22)19(23)28(21)26)20(25)27-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-17,19H,1-2H3/t15-,17-,19+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQYJIDSSLKVOK-OCZDZXRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441618
Record name (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

CAS RN

80353-26-0
Record name (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Reactant of Route 2
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Reactant of Route 3
Reactant of Route 3
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Reactant of Route 4
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Reactant of Route 5
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Reactant of Route 6
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

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